Synthesis from 2,3-Dimethylphenol Defines a Distinct Chemical Space
The synthetic route to 4,6-dichloro-2,3-dimethylphenol is fundamentally different from that of its most common isomer, 2,4-dichloro-3,5-dimethylphenol (DCMX, CAS 133-53-9). The target compound is produced via the chlorination of 2,3-dimethylphenol (B72121) . In contrast, DCMX is typically synthesized from 3,5-dimethylphenol (or m-xylenol) [1][2]. This divergence in starting materials leads to a different isomer profile and potentially distinct impurity patterns, a critical factor in both research purity requirements and regulatory compliance for industrial intermediates.
| Evidence Dimension | Synthetic precursor |
|---|---|
| Target Compound Data | 2,3-dimethylphenol |
| Comparator Or Baseline | 3,5-dimethylphenol (for DCMX, CAS 133-53-9) |
| Quantified Difference | Different starting material dictates unique isomer profile and potential impurities |
| Conditions | Electrophilic aromatic substitution / chlorination reaction context |
Why This Matters
Sourcing this compound ensures procurement of a specific isomer derived from the 2,3-dimethylphenol pathway, which may be required for precise analytical standards or to avoid impurities present in alternative synthetic routes.
- [1] Eureka | Patsnap. Industrial preparation method for p-chloroalkylphenols. https://eureka-patsnap-com.libproxy1.nus.edu.sg/patent-CN101085718A (accessed 2026-04-21). View Source
- [2] Huanxin Chemical. The Application and Development of Di-methylphenol. http://www.huanxinchem.com/news/23.html (accessed 2026-04-21). View Source
